molecular formula C8H11NO4 B14299747 methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate

methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate

Cat. No.: B14299747
M. Wt: 185.18 g/mol
InChI Key: PRVDKNJYSJZVBH-IIFDLGOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(acetamidomethylidene)-3-oxobutanoate is an organic compound with a complex structure that includes an acetamido group, a methylene group, and a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(acetamidomethylidene)-3-oxobutanoate typically involves the condensation of acetamide with a suitable precursor, such as methyl acetoacetate. The reaction is often catalyzed by a base, such as sodium ethoxide, and carried out under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the acetamide, followed by dehydration to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(acetamidomethylidene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetamidomethylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(acetamidomethylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl acetoacetate: A precursor in the synthesis of Methyl 2-(acetamidomethylidene)-3-oxobutanoate.

    Acetamide: Another precursor used in the synthesis.

    Methyl 3-oxobutanoate: Shares the 3-oxobutanoate moiety but lacks the acetamido group.

Uniqueness: Methyl 2-(acetamidomethylidene)-3-oxobutanoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both the acetamido and 3-oxobutanoate moieties allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H11NO4/c1-5(10)7(8(12)13-3)4-9-6(2)11/h4,10H,1-3H3/b7-5-,9-4?

InChI Key

PRVDKNJYSJZVBH-IIFDLGOGSA-N

Isomeric SMILES

C/C(=C(\C=NC(=O)C)/C(=O)OC)/O

Canonical SMILES

CC(=C(C=NC(=O)C)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.